![molecular formula C17H9BrO4 B2860071 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929338-99-8](/img/structure/B2860071.png)

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

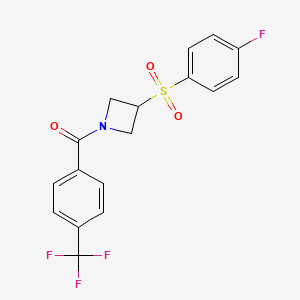

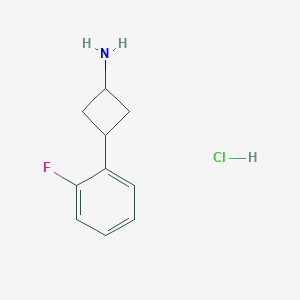

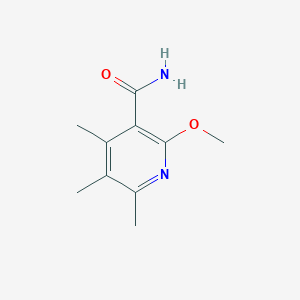

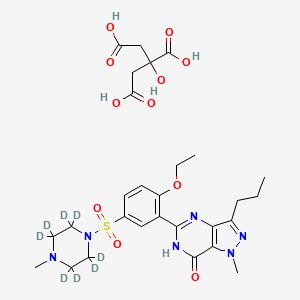

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give important insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

One area of research focuses on the reaction mechanisms and synthesis routes involving benzofuran derivatives. For example, Ivanova et al. (2007) investigated the reaction of methyl-4-methylene-2,3-O-isopropylidene-β-D-ribofuranoside with N-bromosuccinimide, resulting in stereoisomeric products of regioselective bromohydroxylation, demonstrating the compound's utility in creating chiral cyclopentenone blocks N. Ivanova et al., 2007. Similarly, Kammel et al. (2015) explored reactions involving brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, showcasing the compound's role in Eschenmoser coupling reactions and ring transformations Richard Kammel et al., 2015.

Photodynamic Therapy and Photosensitizers

Another significant application is in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzofuran-based Schiff base groups, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers for PDT M. Pişkin et al., 2020.

Antimicrobial Activities

The antimicrobial properties of benzofuran derivatives have also been studied. Sanjeeva et al. (2021) synthesized a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating their effectiveness against various bacterial strains, indicating the compound's relevance in developing new antimicrobial agents P. Sanjeeva et al., 2021.

Dopamine Receptor Imaging

Additionally, Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including benzofuran derivatives, as potential D-2 dopamine receptor imaging agents, suggesting their utility in neuroscience research and diagnostic imaging R. Murphy et al., 1990.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO4/c18-10-1-4-14-9(5-10)6-12(21-14)8-16-17(20)13-3-2-11(19)7-15(13)22-16/h1-8,19H/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWIQLXCRMGKO-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)

![3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2859991.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)

![N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2859995.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)

![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)

![4-(4-chlorophenyl)-6-(2,2-dimethoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2860011.png)